
1-Benzyl-3,3-difluoro-1,5-diazocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3,3-difluoro-1,5-diazocane is a chemical compound with the molecular formula C11H14F2N2 It is characterized by the presence of a benzyl group attached to a diazocane ring, which is further substituted with two fluorine atoms
Preparation Methods
The synthesis of 1-Benzyl-3,3-difluoro-1,5-diazocane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Diazocane Ring: The initial step involves the cyclization of appropriate precursors to form the diazocane ring.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Benzyl-3,3-difluoro-1,5-diazocane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Benzyl-3,3-difluoro-1,5-diazocane finds applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-3,3-difluoro-1,5-diazocane involves its interaction with specific molecular targets and pathways. The benzyl group and fluorine atoms play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-Benzyl-3,3-difluoro-1,5-diazocane can be compared with other similar compounds, such as:
1-Benzyl-3,3-dichloro-1,5-diazocane: Similar structure but with chlorine atoms instead of fluorine.
1-Benzyl-3,3-dibromo-1,5-diazocane: Similar structure but with bromine atoms instead of fluorine.
1-Benzyl-3,3-diiodo-1,5-diazocane: Similar structure but with iodine atoms instead of fluorine.
The uniqueness of this compound lies in the presence of fluorine atoms, which impart distinct chemical and biological properties compared to its halogenated analogs.
Properties
IUPAC Name |
1-benzyl-3,3-difluoro-1,5-diazocane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2/c14-13(15)10-16-7-4-8-17(11-13)9-12-5-2-1-3-6-12/h1-3,5-6,16H,4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWNXZFRTILXHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(CN(C1)CC2=CC=CC=C2)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-Tert-butyltetrazol-5-yl)methyl]-1-(2,3-dihydro-1,4-benzodioxin-5-yl)methanamine;hydrochloride](/img/structure/B2645037.png)
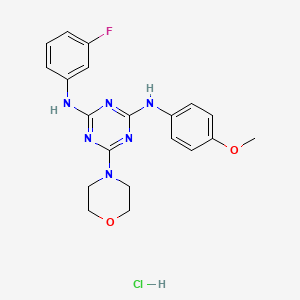
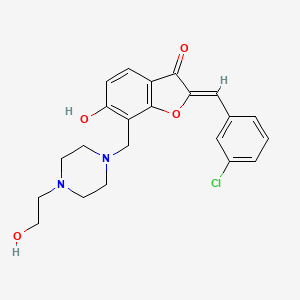
![4-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2645041.png)

![N-Methyl-N-[2-(2-nitrophenyl)ethyl]sulfamoyl fluoride](/img/structure/B2645048.png)
![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2645049.png)
![N-[(4-methoxythian-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2645051.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]acetamide](/img/structure/B2645053.png)
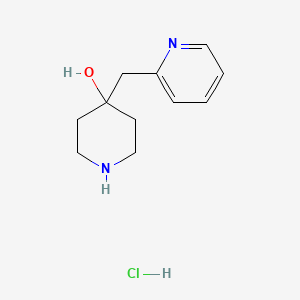
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B2645056.png)
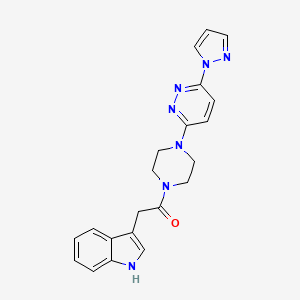
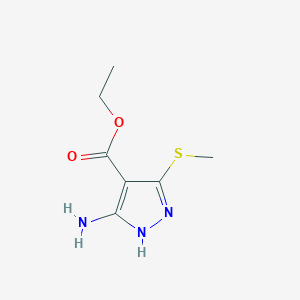
![6-(4-benzylpiperidin-1-yl)-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2645060.png)
